Odorranain-J-OA2
Description
Odorranain-J-OA2 is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of the odorous frog Odorrana grahami. It comprises 20 amino acid residues with a molecular weight of approximately 2.3 kDa and adopts an amphipathic α-helical structure in membrane-mimetic environments . This peptide exhibits broad-spectrum antimicrobial activity against Gram-negative bacteria (e.g., Escherichia coli, MIC: 4–8 µM) and moderate efficacy against Gram-positive pathogens (e.g., Staphylococcus aureus, MIC: 16–32 µM) . Its mechanism involves disrupting microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to cell lysis. Unlike many AMPs, this compound demonstrates low hemolytic activity (<10% at 64 µM), making it a promising candidate for therapeutic development .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GLFTLIKGAYKNDAPTVACN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
To contextualize Odorranain-J-OA2’s properties, we compare it with two structurally analogous AMPs—Magainin-2 (from Xenopus laevis) and Temporin A (from Rana temporaria)—and one functionally similar synthetic peptide, Omiganan (a clinical-stage AMP).
Table 1: Structural and Functional Comparison of this compound with Similar Compounds
| Property | This compound | Magainin-2 | Temporin A | Omiganan |
|---|---|---|---|---|
| Amino Acid Length | 20 residues | 23 residues | 13 residues | 12 residues |
| Net Charge | +5 | +3 | +2 | +5 |
| Key Structural Motif | Amphipathic α-helix | Amphipathic α-helix | β-hairpin | α-helix |
| Antimicrobial Activity (MIC, µM) | ||||
| - E. coli | 4–8 | 6–12 | 25–50 | 2–4 |
| - S. aureus | 16–32 | 8–16 | 50–100 | 4–8 |
| Hemolytic Activity | <10% at 64 µM | ~20% at 64 µM | ~30% at 64 µM | <5% at 64 µM |
| Stability in Serum | 80% remaining (24 h) | 50% remaining (24 h) | 30% remaining (24 h) | >90% remaining (24 h) |
Key Findings:
Structural Similarities and Divergences :
- Like Magainin-2, this compound adopts an α-helical conformation critical for membrane interaction. However, its shorter length and higher net charge enhance selectivity for bacterial membranes over mammalian cells .
- Temporin A’s compact β-hairpin structure limits its spectrum to Gram-positive bacteria, whereas this compound’s α-helix enables broader activity .
Functional Efficacy :
- This compound outperforms Temporin A against Gram-negative pathogens due to stronger electrostatic binding to lipopolysaccharides .
- Omiganan, despite its synthetic origin, shares this compound’s low hemolytic profile but achieves lower MIC values owing to optimized hydrophobicity .
Stability Challenges :
- This compound’s serum stability (80% remaining after 24 h) surpasses natural analogs like Magainin-2 but lags behind Omiganan’s engineered protease resistance .
Critical Analysis of Research Methodologies
Comparative studies of AMPs require rigorous adherence to data standardization, as emphasized by Organic Letters guidelines . For example:
- Spectral Data : this compound’s NMR and HRMS spectra were included in supporting information to validate purity and structure, aligning with J. Org. Chem. requirements for reproducibility .
- Hemolytic Assays: Consistent use of human red blood cells (RBCs) across studies enables direct comparison, though variations in RBC sources (e.g., species-specific donors) may introduce bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
